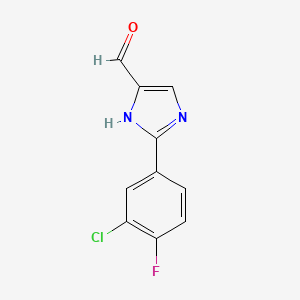
(2,5,6-Trichloropyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5,6-Trichloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H4Cl3NO and a molecular weight of 212.46 g/mol It is a chlorinated pyridine derivative, characterized by the presence of three chlorine atoms attached to the pyridine ring and a hydroxymethyl group at the 3-position
Métodos De Preparación
One common method involves the reaction of 2,5,6-trichloropyridine with formaldehyde in the presence of a base to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(2,5,6-Trichloropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Aplicaciones Científicas De Investigación
(2,5,6-Trichloropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and as a probe to understand biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,5,6-Trichloropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The hydroxymethyl group can undergo further chemical modifications, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
(2,5,6-Trichloropyridin-3-yl)methanol can be compared with other chlorinated pyridine derivatives, such as:
2,4,6-Trichloropyridin-3-yl)methanol: Similar in structure but with chlorine atoms at different positions, leading to variations in chemical reactivity and applications.
3,5,6-Trichloro-2-pyridinol: A metabolite of certain pesticides, known for its higher toxicity and different biodegradation pathways. The unique positioning of chlorine atoms in this compound imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
55483-86-8 |
|---|---|
Fórmula molecular |
C6H4Cl3NO |
Peso molecular |
212.5 g/mol |
Nombre IUPAC |
(2,5,6-trichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H4Cl3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 |
Clave InChI |
DIKOCDNAUXARJW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Cl)Cl)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


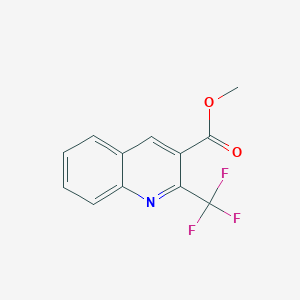
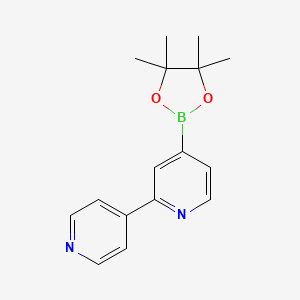
![2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B13673859.png)

![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)
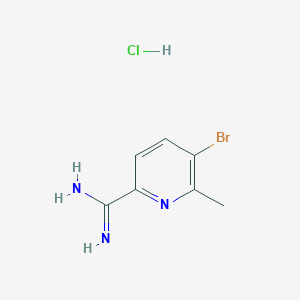
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
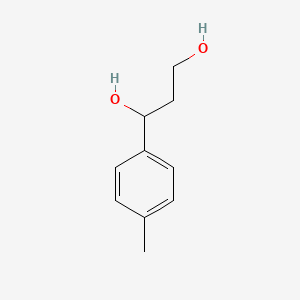
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
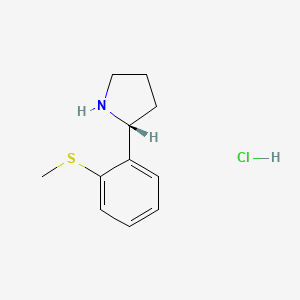
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)
